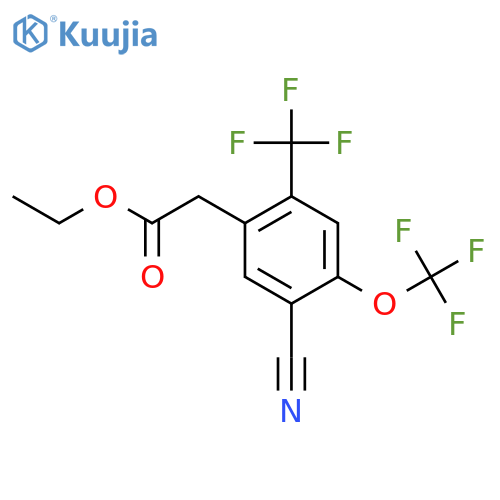Cas no 1807247-97-7 (Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate)

1807247-97-7 structure
商品名:Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate
CAS番号:1807247-97-7
MF:C13H9F6NO3
メガワット:341.205884695053
CID:4945095
Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate
-
- インチ: 1S/C13H9F6NO3/c1-2-22-11(21)4-7-3-8(6-20)10(23-13(17,18)19)5-9(7)12(14,15)16/h3,5H,2,4H2,1H3
- InChIKey: WYCFQEMNSAIFBU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(C#N)=CC=1CC(=O)OCC)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 467
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 59.3
Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021092-250mg |
Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate |
1807247-97-7 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
| Alichem | A015021092-500mg |
Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate |
1807247-97-7 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
| Alichem | A015021092-1g |
Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate |
1807247-97-7 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1807247-97-7 (Ethyl 5-cyano-4-trifluoromethoxy-2-(trifluoromethyl)phenylacetate) 関連製品
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 157047-98-8(Benzomalvin C)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬